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Introduction

Enolase 4 (ENOA4) is a glycolytic enzyme that plays a crucial role in cellular metabolism.
Predicted to have phosphopyruvate hydratase activity, it is involved in the conversion of 2-
phospho-D-glycerate to phosphoenolpyruvate, a key step in glycolysis.[1][2] Notably, ENO4 is
highly expressed in the testis and is essential for sperm motility and male fertility.[2][3] Variants
in the ENO4 gene have been associated with male infertility characterized by
asthenozoospermia (reduced sperm motility) and abnormal sperm morphology.[3] This
document provides a detailed protocol for the quantitative analysis of ENO4 gene expression
using real-time polymerase chain reaction (qQPCR), a sensitive and widely used technique for
guantifying gene expression levels.

Data Presentation

The following table summarizes hypothetical quantitative data for ENO4 gene expression in
testicular tissue from fertile and infertile individuals. The data is presented as relative
guantification normalized to the reference gene GAPDH, using the delta-delta Ct (AACt)
method.
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AACt
(Avg
Biologic e ACt Fold
Sample al ENO4 GAPDH (ENO4 Average Sample Change
Group Replicat Ct Ct ACt - Avg (2n-
GAPDH)
e ACt AACt)
Calibrat
or)
Fertile
(Calibrat 1 225 18.2 4.3 4.35 0 1.00
or)
2 22.8 184 4.4
3 22.6 18.3 4.3
Infertile 1 25.1 18.3 6.8 6.85 25 0.18
2 25.3 18.4 6.9
3 25.2 18.5 6.7

Table 1: Quantitative Analysis of ENO4 Gene Expression. This table shows a representative
dataset comparing ENO4 mRNA levels in testicular biopsies from fertile and infertile individuals.
The results indicate a significant downregulation of ENO4 expression in the infertile group
compared to the fertile control group.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of ENO4 gene
expression.

RNA Extraction

Total RNA should be isolated from testicular tissue or relevant cell lines using a TRIzol-based
method or a commercially available RNA isolation kit, following the manufacturer's instructions.
It is crucial to minimize RNA degradation by using RNase-free reagents and equipment.
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RNA Quality and Quantity Assessment

The concentration and purity of the extracted RNA should be determined using a
spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
RNA integrity should be assessed by gel electrophoresis to visualize intact ribosomal RNA
bands.

cDNA Synthesis

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse
transcription kit with oligo(dT) or random hexamer primers.

Protocol:
¢ In an RNase-free tube, combine the following:
o Total RNA: 1 ug
o Oligo(dT) primer (10 uM) or Random Hexamers (50 ng/ul): 1 pl
o dNTP mix (10 mM): 1 pl
o Nuclease-free water: to a final volume of 13 pl
 Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
e Add the following components:
o 5X Reaction Buffer: 4 pl
o Reverse Transcriptase (200 U/ul): 1 pl
o RNase Inhibitor (40 U/ul): 1 ul
 Incubate at 42°C for 60 minutes.
« Inactivate the enzyme by heating at 70°C for 15 minutes.

e The resulting cDNA can be stored at -20°C.
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gPCR Primer Design

Primers for ENO4 and selected housekeeping genes (e.g., GAPDH, ACTB, PPIA) should be
designed to span exon-exon junctions to avoid amplification of genomic DNA.

Designed Primers:

Forward Primer

Reverse Primer

Gene Amplicon Size (b
(5-3) (5-3) p (bp)
TGGAGCTGAAGGA CAGGTCATCAGCAG
ENO4 150
GAACATCG GAAGGTG
AATCCCATCACCATC TGGACTCCACGACG
GAPDH 121
TTCCA TACTCA
CACCATTGGCAATG AGGTCTTTGCGGAT
ACTB 174
AGCGGTTC GTCCACGT
PPIA CATCCTAAAGCATAC AGTCTTGGCAGTGC 131
GGGTCCTG AGATGGAG

Quantitative PCR (qPCR)

The gPCR reaction is performed using a SYBR Green-based master mix.

Protocol:

» Prepare the gPCR reaction mix in a sterile, nuclease-free tube on ice:

o

[¢]

[¢]

o

o

2X SYBR Green Master Mix: 10 pl
Forward Primer (10 puM): 0.5 pl
Reverse Primer (10 uM): 0.5 pl
cDNA template (diluted 1:10): 2 pl

Nuclease-free water: 7 pl
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o Total Volume: 20 pl

 Aliquot the reaction mix into a 96-well gPCR plate.
» Seal the plate and centrifuge briefly.
o Perform the gPCR using the following cycling conditions:
o Initial Denaturation: 95°C for 10 minutes
o 40 Cycles:
» Denaturation: 95°C for 15 seconds
» Annealing/Extension: 60°C for 60 seconds

o Melt Curve Analysis: 60°C to 95°C, with a ramp rate of 0.3°C/second.

Data Analysis

Relative quantification of ENO4 gene expression is calculated using the delta-delta Ct (AACt)
method.

» Normalization: For each sample, calculate the ACt by subtracting the Ct value of the
housekeeping gene from the Ct value of the target gene (ENO4).

o ACt = Ct(ENO4) - Ct(Housekeeping Gene)

» Calibration: Select one experimental group (e.g., fertile control) as the calibrator. Calculate
the average ACt for the calibrator group.

o Calculate AACt: For each sample, subtract the average ACt of the calibrator group from its
ACt value.

o AACt = ACt(Sample) - Avg ACt(Calibrator)

o Calculate Fold Change: The fold change in gene expression is calculated as 2-AACt.
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Mandatory Visualizations
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Caption: Experimental workflow for gqPCR analysis of ENO4.
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Caption: Role of ENO4 in the glycolytic pathway for sperm motility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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